Sodium bromite

Catalog No.
S742762
CAS No.
7486-26-2
M.F
NaBrO2
BrNaO2
M. Wt
134.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bromite

CAS Number

7486-26-2

Product Name

Sodium bromite

IUPAC Name

sodium;bromite

Molecular Formula

NaBrO2
BrNaO2

Molecular Weight

134.89 g/mol

InChI

InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1

InChI Key

NYCVSSWORUBFET-UHFFFAOYSA-M

SMILES

[O-]Br=O.[Na+]

Canonical SMILES

[O-]Br=O.[Na+]

Analytical Chemistry:

  • Oxidation Reagent: Sodium bromate acts as an oxidizing agent in various analytical procedures. It can oxidize specific analytes, allowing for their detection or quantification. For instance, it's used in the determination of sulfur content in fuels and the analysis of organic compounds containing nitrogen or sulfur Source: [National Institute of Standards and Technology (NIST) - Chemistry WebBook, Sodium bromate].

Environmental Science:

  • Bromate Formation Studies: Research on the formation and behavior of bromate in the environment sometimes involves using sodium bromate as a starting material. This allows scientists to study its interactions with other environmental factors and assess its potential impact on water quality Source: [Canadian Science Publishing - The Decomposition of Aqueous Sodium Bromite: ].

Toxicology Research:

  • Carcinogenicity Studies: While not currently used in any commercial products due to safety concerns, historical research on sodium bromate has involved its use in carcinogenicity studies, primarily in animal models. These studies aimed to assess its potential to cause cancer, although the results have been inconclusive and sometimes controversial [Source: ].

Sodium bromite is an inorganic compound with the chemical formula NaBrO2\text{NaBrO}_2. It is characterized as a yellow crystalline solid that is soluble in water and exhibits alkaline properties. Sodium bromite is primarily known for its role as a bromine source in various chemical processes and has applications in industries such as textiles and paper manufacturing. The compound is derived from bromous acid and can be synthesized through specific

The primary synthesis method for sodium bromite involves the reaction of sodium hydroxide with bromine gas. This process typically occurs under controlled conditions to prevent the formation of unwanted byproducts. The synthesis can be summarized in the following steps:

  • Preparation of Sodium Hydroxide Solution: Solid sodium hydroxide is dissolved in water.
  • Reaction with Bromine: Bromine gas is bubbled through the sodium hydroxide solution at low temperatures.
  • Isolation of Sodium Bromite: The resulting mixture is filtered to remove any unreacted materials, yielding a solution containing sodium bromite.

Sodium bromite finds various applications across different industries:

  • Textile Industry: It is used as a desizing agent in fabric processing, where it helps remove starches from fabrics without damaging the fibers.
  • Paper Industry: Sodium bromite serves as an oxidizing agent in pulp processing, enhancing the strength and quality of paper products.
  • Disinfection: Due to its oxidizing properties, it is utilized in water treatment and disinfection applications.

Research on the interactions of sodium bromite with other compounds indicates its potential role as an oxidizing agent. For instance, studies have shown that sodium bromite can react with organic materials, leading to oxidative degradation. Additionally, its interaction with chlorine compounds has been explored for water treatment purposes, where it aids in controlling microbial populations.

Sodium bromite shares similarities with various other inorganic compounds, particularly those containing halogens. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Characteristics
Sodium BromideNaBrCommonly used as a sedative; less reactive than sodium bromite.
Sodium BromateNaBrO3Stronger oxidizing agent; used in analytical chemistry and as a herbicide.
Sodium HypobromiteNaBrOUsed as a disinfectant; less stable than sodium bromite.
Potassium BromateKBrO3Used in baking; known carcinogen under certain conditions.

Sodium bromite's uniqueness lies in its specific reactivity profile and applications in textile and paper industries, distinguishing it from other similar halogenated compounds that may serve different roles or exhibit varying levels of reactivity.

Industrial Preparation via Bromine-Alkali Reactions

Industrial preparation of sodium bromite primarily relies on the controlled reaction between bromine and sodium hydroxide under carefully optimized conditions [1]. The fundamental reaction mechanism involves the oxidation of hypobromite intermediates to form the desired bromite species through a multi-step process [2]. This method represents the most economically viable approach for large-scale sodium bromite production, achieving bromine utilization ratios approaching one hundred percent [3].

The reaction proceeds through an initial disproportionation of bromine in alkaline medium, followed by controlled oxidation to generate the bromite ion [4] [5]. The process requires precise temperature control, typically maintained between ten and twenty degrees Celsius to prevent unwanted decomposition reactions [1] [3]. The reaction mixture composition involves sodium hydroxide solutions with concentrations of fifteen percent by mass, combined with elemental bromine in carefully controlled ratios [3].

Table 1: Industrial Preparation Parameters

ParameterOptimal RangeExample Values
Temperature (°C)10-2015
pH Range13-1413.5
Bromine to Sodium Hydroxide Ratio0.1-1.00.5
Reaction Time (hours)8-1210
Dropwise Addition Time (hours)8-129
Stirring Time After Addition (hours)2-32.5
Standing Time (hours)6-87
Product Concentration (g/L)170-250210

The industrial process involves dropwise addition of bromine to a mixed solution containing sodium bromite aqueous solution and fifteen percent sodium hydroxide solution under controlled stirring conditions [1]. The addition process typically extends over eight to twelve hours to maintain optimal reaction kinetics and prevent localized heating effects [3]. Following the addition phase, the reaction mixture undergoes continued stirring for two to three hours to ensure complete conversion [3].

Research findings indicate that this method achieves superior stability compared to traditional sodium hypobromite-based approaches, with degradation rates significantly reduced and enhanced product consistency [3]. The process eliminates the need for evaporation steps, thereby reducing production costs while maintaining high purity standards [3]. Product concentrations between one hundred seventy and two hundred fifty grams per liter can be consistently achieved through this methodology [1] [3].

Electrochemical Synthesis Approaches

Electrochemical synthesis of sodium bromite represents an alternative production methodology that offers precise control over reaction conditions and product purity [6] [2]. This approach utilizes the electrochemical oxidation of bromide species through controlled potential application, generating bromous acid intermediates that subsequently form sodium bromite upon neutralization [6].

The electrochemical process involves the oxidation of hypobromous acid according to the reaction: hypobromous acid plus water minus two electrons yields bromous acid plus two hydrogen ions [6]. This reaction occurs at the anode under carefully controlled voltage and current density conditions [7] [8]. The method provides excellent selectivity for bromite formation while minimizing unwanted side reactions [6].

Table 2: Electrochemical Synthesis Parameters

ParameterRange/ValueNotes
Cell Voltage (V)5-6Constant voltage application
Current Density (mA/cm²)50Controlled current density
Electrolyte Temperature (°C)20-25Room temperature preferred
Electrode Material (Anode)Graphite/PlatinumInert electrode materials
Electrode Material (Cathode)Iron/SteelReduction electrode
Electrolyte pH2-6Acidic to neutral conditions
Reaction Time (hours)12-24Extended reaction time
Efficiency (%)85-95High conversion efficiency

Electrochemical synthesis utilizes undivided cells equipped with inert anodes, typically composed of graphite or platinum materials, to prevent unwanted electrode reactions [7] [8]. The cathode materials, commonly iron or steel, facilitate the reduction reactions necessary for overall cell balance [7]. Current densities of fifty milliamperes per square centimeter provide optimal conversion rates while maintaining electrode stability [7].

The process requires electrolyte solutions containing sodium bromide as the primary bromine source, with pH adjustment to acidic or neutral conditions using appropriate buffer systems [7] [9]. Temperature control at ambient conditions, typically twenty to twenty-five degrees Celsius, ensures optimal reaction kinetics without thermal degradation [7]. Extended reaction times of twelve to twenty-four hours achieve conversion efficiencies between eighty-five and ninety-five percent [7] [8].

Hydration State Control in Crystalline Forms

Sodium bromite exhibits distinct hydration behavior, with the trihydrate form representing the thermodynamically stable crystalline phase under ambient conditions [10] [11]. The anhydrous form of sodium bromite demonstrates inherent instability, making hydration state control critical for successful isolation and storage [10] [12].

The trihydrate sodium bromite, with the chemical formula sodium bromite trihydrate, crystallizes in the triclinic crystal system with space group P1̅ [11] [13]. Detailed crystallographic analysis reveals unit cell parameters of a equals 5.421 angstroms, b equals 6.438 angstroms, and c equals 8.999 angstroms, with specific angular relationships [11]. The bromite ion within the crystal structure exhibits bromine-oxygen bond lengths of 1.702 and 1.731 angstroms, with an oxygen-bromine-oxygen bond angle of 105.3 degrees [11].

Table 3: Crystal Structure and Hydration Data

PropertyAnhydrous Sodium BromiteTrihydrate Sodium Bromite
Chemical FormulaSodium BromiteSodium Bromite Trihydrate
Molecular Weight (g/mol)134.89188.94
Crystal System-Triclinic
Space Group-P1̅
Unit Cell Parameter a (Å)-5.421(3)
Unit Cell Parameter b (Å)-6.438(1)
Unit Cell Parameter c (Å)-8.999(1)
Bond Length Br-O (Å)-1.702(2), 1.731(2)
Bond Angle O-Br-O (°)-105.3(1)
Hydration StateUnstableStable

Hydration state control requires precise management of crystallization conditions, particularly temperature and humidity parameters [12]. The trihydrate form precipitates from aqueous solutions when cooled below the saturation temperature, typically maintained below five degrees Celsius [12]. Water molecules in the crystal lattice participate in extensive hydrogen bonding networks that stabilize the overall structure [14].

Research demonstrates that the transition between hydrated and anhydrous forms occurs at specific temperature thresholds, with the trihydrate remaining stable under normal storage conditions [12] [15]. The crystal structure analysis using X-ray crystallography and bromine K-edge extended X-ray absorption fine structure spectroscopy confirms the geometric parameters and bonding characteristics of the hydrated form [11]. Nuclear magnetic resonance spectroscopy provides additional confirmation of the hydration state through oxygen-17 analysis [11].

Purification and Stabilization Techniques

Purification of sodium bromite requires specialized techniques that account for the compound's inherent instability and tendency toward decomposition reactions [16]. The primary purification approach involves crystallization from concentrated aqueous solutions under controlled temperature conditions [12] [3].

The crystallization process begins with concentration of the crude sodium bromite solution through controlled evaporation or vacuum concentration methods [12] [17]. The concentrated solution undergoes cooling to temperatures below five degrees Celsius to initiate crystal formation [12]. Hot filtration removes insoluble impurities before the cooling phase, while subsequent cold filtration isolates the purified crystalline product [12] [17].

Table 4: Purification and Stabilization Methods

MethodConditionsPurpose
CrystallizationCooling to <5°CProduct isolation and purification
FiltrationHot filtration followed by cold filtrationRemove insoluble impurities
Temperature ControlMaintain 10-20°C during synthesisPrevent decomposition reactions
pH AdjustmentMaintain pH 13-14 with Sodium HydroxideOptimize formation conditions
Vacuum Drying60-150°C under reduced pressureRemove water and volatile impurities
RecrystallizationDissolution at 80-90°C then coolingImprove purity and crystal quality
Solvent SelectionDistilled water preferredMinimize contamination

Recrystallization techniques enhance product purity through dissolution of crude material in hot water at temperatures between eighty and ninety degrees Celsius, followed by controlled cooling [17] [3]. This process removes trace impurities while improving crystal quality and uniformity [17]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels [17].

Vacuum drying under controlled temperature conditions between sixty and one hundred fifty degrees Celsius removes residual water and volatile impurities without inducing thermal decomposition [17]. The drying process requires careful monitoring to prevent over-heating, which can lead to product degradation [17]. Stabilization involves storage under controlled atmospheric conditions with minimal exposure to light and elevated temperatures [12].

UNII

H88G310G41

Other CAS

7486-26-2

Wikipedia

Sodium bromite

General Manufacturing Information

Bromous acid, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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